4,4-Dimethylmorpholin-4-ium iodide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylmorpholin-4-ium iodide typically involves the reaction of morpholine with methyl iodide. The reaction is carried out in a suitable solvent, such as 1-methyl-2-pyrrolidinone, under controlled temperature and pressure conditions . For example, one method involves heating the reaction mixture to 200°C for 7 hours in the presence of cobalt (II) chloride, sodium sulfite, and zinc . Another method uses palladium dichloride as a catalyst at 190°C for 8 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of autoclaves and continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylmorpholin-4-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can replace the iodide ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine derivatives, while substitution reactions can produce various substituted morpholinium salts .
Scientific Research Applications
4,4-Dimethylmorpholin-4-ium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethylmorpholin-4-ium iodide involves its interaction with specific molecular targets and pathways. It is known to act on central inhibitory kinases involved in cytokinesis and cell cycle regulation . The compound’s effects are mediated through its ability to modulate these pathways, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with similar structural features but different chemical properties.
4-Methylmorpholine: A derivative with one methyl group, differing in reactivity and applications.
4,4-Dimethylmorpholine: Similar to 4,4-Dimethylmorpholin-4-ium iodide but lacks the iodide ion.
Uniqueness
This compound is unique due to its specific iodide ion, which imparts distinct reactivity and properties compared to other morpholine derivatives. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable .
Properties
IUPAC Name |
4,4-dimethylmorpholin-4-ium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO.HI/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNXNQMVWHPUET-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946945 | |
Record name | 4,4-Dimethylmorpholin-4-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2412-10-4 | |
Record name | Morpholinium, 4,4-dimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2412-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholinium, 4,4-dimethyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002412104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylmorpholinium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Dimethylmorpholin-4-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethylmorpholin-4-ium iodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RE3DNS8CR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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